molecular formula C24H37F3N4O11 B14865408 AC-Veid-cho (tfa)

AC-Veid-cho (tfa)

Cat. No.: B14865408
M. Wt: 614.6 g/mol
InChI Key: DMUVMYXFMMONRW-NVOIZEPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of AC-Veid-cho (tfa) involves peptide synthesis techniques. The compound is synthesized by incorporating the peptide sequence into a suitable resin, followed by cleavage and purification. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites

Chemical Reactions Analysis

AC-Veid-cho (tfa) primarily undergoes inhibition reactions with caspases. It forms a covalent bond with the catalytic cysteine residue in the active site of caspases, thereby inhibiting their activity . The compound does not undergo significant oxidation, reduction, or substitution reactions under typical conditions. The major product formed from its reaction with caspases is the inhibited enzyme complex .

Scientific Research Applications

AC-Veid-cho (tfa) is widely used in scientific research for studying neurodegenerative diseases. It is employed to investigate the role of caspases in apoptosis and neurodegeneration. The compound is particularly useful in research related to Alzheimer’s and Huntington’s diseases, where caspase activity is implicated in disease progression . Additionally, AC-Veid-cho (tfa) is used in cell biology studies to understand the mechanisms of cell death and survival .

Mechanism of Action

The mechanism of action of AC-Veid-cho (tfa) involves its binding to the active site of caspases-6, -3, and -7. The compound forms a covalent bond with the catalytic cysteine residue, thereby inhibiting the enzyme’s activity . This inhibition prevents the cleavage of caspase substrates, ultimately blocking the apoptotic pathway. The molecular targets of AC-Veid-cho (tfa) are the caspases themselves, and the pathways involved include the intrinsic and extrinsic apoptosis pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H37F3N4O11

Molecular Weight

614.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H36N4O9.C2HF3O2/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28;3-2(4,5)1(6)7/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32);(H,6,7)/t12-,14-,15-,18-,19-;/m0./s1

InChI Key

DMUVMYXFMMONRW-NVOIZEPQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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